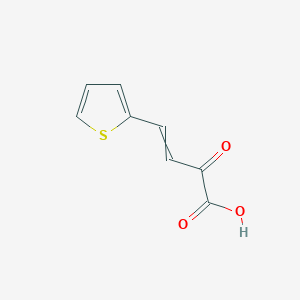

2-Oxo-4-(thiophen-2-yl)but-3-enoic acid

Description

2-Oxo-4-(thiophen-2-yl)but-3-enoic acid is a heterocyclic organic compound characterized by a conjugated enone system (C=O and C=C bonds) and a thiophene ring at the 4-position. The molecular backbone consists of a but-3-enoic acid chain with a ketone group at C2, which confers unique electronic properties and reactivity.

Properties

CAS No. |

6052-54-6 |

|---|---|

Molecular Formula |

C8H6O3S |

Molecular Weight |

182.20 g/mol |

IUPAC Name |

2-oxo-4-thiophen-2-ylbut-3-enoic acid |

InChI |

InChI=1S/C8H6O3S/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11) |

InChI Key |

NAYMUXHDTVARLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-(thiophen-2-yl)but-3-enoic acid typically involves the condensation of thiophene-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-(thiophen-2-yl)but-3-enoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or sulfuric acid for nitration.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-Oxo-4-(thiophen-2-yl)but-3-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-Oxo-4-(thiophen-2-yl)but-3-enoic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. It may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Ethyl 4-Oxo-4-(thiophen-2-yl)butanoate

Molecular Formula : C10H12O3S

Structural Features :

- Thiophen-2-yl group at C3.

- Butanoate ester (lacks the C2-C3 double bond present in the target compound). Key Differences:

- The absence of the α,β-unsaturated ketone (enone) reduces conjugation, affecting UV absorption and reactivity in Michael addition reactions.

(2E)-4-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic Acid

Molecular Formula : C12H12N2O5S

Structural Features :

- Thiophene ring substituted with ethyl and methoxycarbonyl groups.

- Amino linker between the thiophene and enone system. Key Differences:

- The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., enzymes).

2-Oxo-4-(3-furanyl)but-3-enoic Acid

Molecular Formula : C8H6O4

Structural Features :

- Furanyl ring (oxygen-containing heterocycle) replaces thiophene.

Key Differences : - Furanyl’s lower aromaticity and electronegativity compared to thiophene reduce electron delocalization, affecting redox properties.

- Oxygen’s lone pairs may engage in different hydrogen-bonding interactions, influencing solubility and crystallinity .

2-(5-Bromothiophen-2-yl)propanoic Acid

Molecular Formula : C7H7BrO2S

Structural Features :

- Bromine substituent on the thiophene ring.

- Propanoic acid chain (shorter than the target compound’s butenoic acid). Key Differences:

- Bromine enhances electrophilic substitution reactivity on the thiophene ring.

- Shorter chain length reduces steric effects but limits conjugation with the carboxylic acid group .

Data Table: Structural and Functional Comparison

Key Research Findings

- Reactivity: The enone system in this compound facilitates Michael additions and Diels-Alder reactions, critical for synthesizing heterocyclic pharmaceuticals .

- Biological Activity: Thiophene derivatives exhibit antioxidant and enzyme-inhibitory properties, with substitution patterns (e.g., amino or bromine groups) modulating target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.